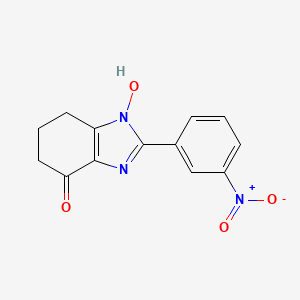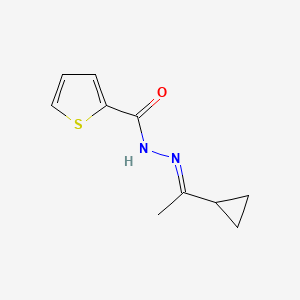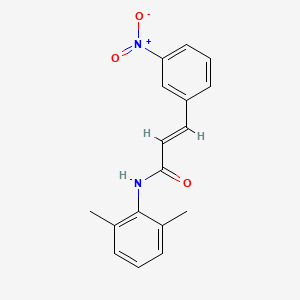![molecular formula C17H18BrN3O2 B5764514 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as BPIP, is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications. BPIP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and signaling pathways. 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to bind to the serotonin transporter and the norepinephrine transporter, which increases the levels of these neurotransmitters in the brain. 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine also inhibits the activity of the enzyme monoamine oxidase, which is involved in the degradation of neurotransmitters. In addition, 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to modulate the activity of various ion channels and receptors, such as the GABA-A receptor and the TRPV1 channel.
Biochemical and Physiological Effects
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects, depending on the dose and the route of administration. 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to increase the levels of serotonin and norepinephrine in the brain, which can have antidepressant effects. 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been shown to reduce the production of pro-inflammatory cytokines, which can have anti-inflammatory effects. Furthermore, 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which can have antitumor effects.
Advantages and Limitations for Lab Experiments
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, such as its high purity and stability, which makes it suitable for in vitro and in vivo studies. 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine. One direction is to further elucidate its mechanism of action, particularly its effects on neurotransmitter systems and signaling pathways. Another direction is to study its potential therapeutic applications in various disease models, such as depression, anxiety, and cancer. Furthermore, future research could focus on developing novel derivatives of 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine with improved pharmacological properties, such as higher solubility and bioavailability.
Synthesis Methods
The synthesis of 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-(3-bromophenoxy)acetyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization. The yield of 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine is typically in the range of 50-70%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various disease models. For example, 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have anti-inflammatory effects in a mouse model of colitis, where it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been studied for its potential as an antidepressant, where it increases the levels of serotonin and norepinephrine in the brain. Furthermore, 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have antitumor activity in various cancer cell lines, where it induces apoptosis and inhibits cell proliferation.
properties
IUPAC Name |
2-(3-bromophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-14-4-3-5-15(12-14)23-13-17(22)21-10-8-20(9-11-21)16-6-1-2-7-19-16/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZWIHWUXVBLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)



![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)



![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)